3-(2-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]propanamide
Description
This compound features a propanamide backbone with a 2-fluorophenyl substituent and a 4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-ylmethyl group. Such structural attributes are common in medicinal chemistry, particularly in central nervous system (CNS) or kinase-targeting agents, though specific therapeutic applications require further validation.
Crystallographic tools like SHELXL and OLEX2 are critical for resolving its 3D conformation, enabling comparisons with analogs .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c19-15-5-2-1-4-13(15)7-8-17(21)20-12-18(22)10-3-6-16-14(18)9-11-23-16/h1-2,4-5,9,11,22H,3,6-8,10,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPUGLAODPKMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)CCC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
| Compound Name (CAS) | R1 (Aryl Group) | R2 (Heterocycle/Other) | Key Properties Hypothesized |
|---|---|---|---|
| Target Compound | 2-Fluorophenyl | Benzothiophene-hydroxy | High electronegativity, moderate lipophilicity |
| 545352-23-6 | 4-Methoxyphenyl | 3-(Trifluoromethyl)phenyl | Increased solubility (methoxy), steric bulk (CF₃) |
| 560072-77-7 | 4-Methoxyphenyl | 1,3-Benzodioxol-5-yl | Enhanced metabolic stability (dioxolane ring) |
| 544419-01-4 | 4-Methoxyphenyl | 3-Chloro-2-methylphenyl | Halogen-induced polarity, potential toxicity (Cl) |
| 385391-98-0 | 4-Pyrrolidin-1-ylphenyl | Benzofuran-2-yl | Basic nitrogen (pyrrolidine), π-π interactions (benzofuran) |
Key Observations :
- Fluorine vs. Methoxy/Chloro : The 2-fluorophenyl group in the target compound offers a balance between electronegativity and steric hindrance compared to methoxy (electron-donating) or chloro (polar but toxic) groups. Fluorine may improve blood-brain barrier penetration in CNS targets .
- Benzothiophene vs. Benzofuran derivatives (385391-98-0) exhibit similar π-stacking but lack sulfur’s hydrogen-bonding capacity.
Hypothetical Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Calculated) | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~347.4 | 3.2 | ~0.05 |
| 545352-23-6 | ~367.3 | 3.8 | ~0.03 |
| 560072-77-7 | ~327.3 | 2.9 | ~0.08 |
| 385391-98-0 | ~334.4 | 2.5 | ~0.12 |
Note: Values are estimated using fragment-based methods (e.g., AlogPS) and may vary experimentally.
- logP Trends : The target compound’s logP (~3.2) suggests moderate lipophilicity, ideal for oral bioavailability. Higher logP in 545352-23-6 (3.8) correlates with its trifluoromethyl group, which may limit solubility.
- Solubility : The benzodioxol derivative (560072-77-7) shows better solubility due to its oxygen-rich heterocycle, whereas the benzothiophene’s sulfur atom reduces polarity.
Research Findings and Limitations
- Crystallographic Data : Structural studies of analogs (e.g., 385391-98-0) often employ SHELX programs for refinement, highlighting the importance of accurate bond-length/angle measurements in SAR analyses .
- Biological Activity: Limited published data exist for the target compound, but analogs with 4-methoxyphenyl groups (544419-01-4) show moderate kinase inhibition in vitro. Fluorine’s role in enhancing binding affinity (e.g., via halogen bonds) warrants further investigation .
- Synthetic Challenges: Introducing the hydroxy group on the benzothiophene ring may complicate synthesis compared to non-hydroxylated analogs (e.g., 385391-98-0).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
